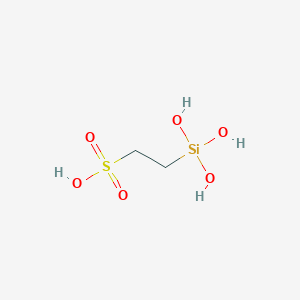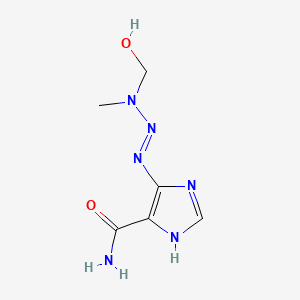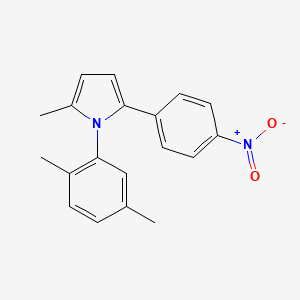
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This particular compound is notable for its unique combination of substituents, which include dimethylphenyl and nitrophenyl groups
Métodos De Preparación
The synthesis of 1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2,5-dimethylphenyl and 4-nitrophenyl derivatives. These intermediates are then subjected to cyclization reactions under specific conditions to form the pyrrole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
Análisis De Reacciones Químicas
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers investigate the compound’s potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. It can serve as a lead compound for drug discovery and development.
Medicine: The compound’s derivatives may be explored for therapeutic applications, including the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for pharmaceutical research.
Industry: The compound can be used in the development of advanced materials, such as polymers, dyes, and coatings. Its chemical properties make it suitable for applications requiring specific reactivity or stability.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparación Con Compuestos Similares
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-aminophenyl)-1H-pyrrole: This compound has an amino group instead of a nitro group, which may result in different chemical reactivity and biological activity.
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-chlorophenyl)-1H-pyrrole: The presence of a chlorine substituent can influence the compound’s properties, such as its solubility and reactivity.
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-methoxyphenyl)-1H-pyrrole: The methoxy group can affect the compound’s electronic properties and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
72772-12-4 |
|---|---|
Fórmula molecular |
C19H18N2O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)-2-methyl-5-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C19H18N2O2/c1-13-4-5-14(2)19(12-13)20-15(3)6-11-18(20)16-7-9-17(10-8-16)21(22)23/h4-12H,1-3H3 |
Clave InChI |
TUPPJDVDAIXITM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)N2C(=CC=C2C3=CC=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
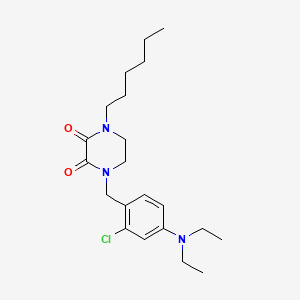
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)

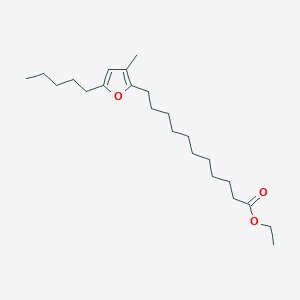
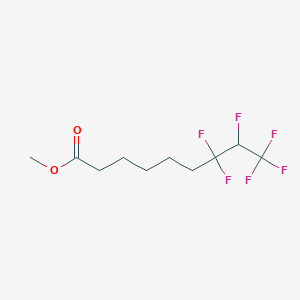
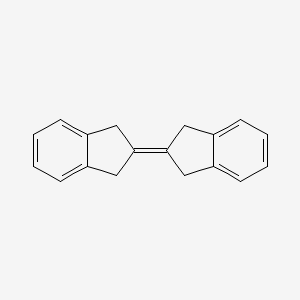
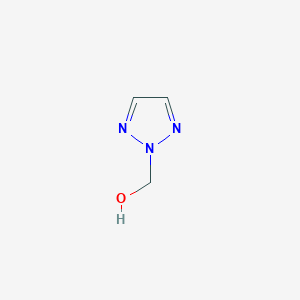
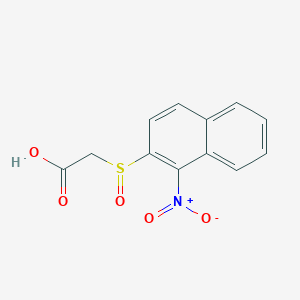
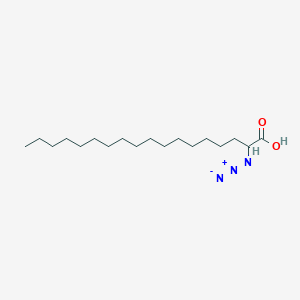
![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
